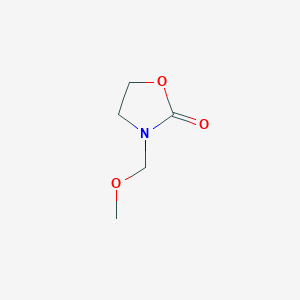![molecular formula C30H48N2O B14686318 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole CAS No. 32764-84-4](/img/structure/B14686318.png)
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthetic routes and reaction conditions for 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole are not well-documented in the available literature. compounds with similar structures are typically synthesized through multi-step organic reactions involving cyclization, alkylation, and oxidation processes. Industrial production methods would likely involve optimizing these reactions for scale-up and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
The types of reactions that 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole undergoes are not specifically detailed in the available sources. based on its structure, it is likely to participate in reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
The scientific research applications of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole are not explicitly mentioned in the available literature. compounds with similar structures are often studied for their potential use in medicinal chemistry as drug candidates, in biology for their biological activity, and in industry for their chemical properties. This compound could potentially be explored for its pharmacological effects, interactions with biological targets, and utility in various chemical processes.
Mechanism of Action
The mechanism of action for 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole is not well-documented. based on its structure, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole can be compared with similar compounds such as 3a,6,6,10a,12a-pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole . The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties. Similar compounds may share some structural features but differ in their overall configuration and reactivity.
Properties
CAS No. |
32764-84-4 |
|---|---|
Molecular Formula |
C30H48N2O |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2,9,9,14,18-pentamethyl-17-(6-methylheptan-2-yl)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(13),4,7-triene |
InChI |
InChI=1S/C30H48N2O/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26-24(31-33-32-26)18-28(25,6)22(23)15-17-29(21,30)7/h19-21,25H,9-18H2,1-8H3 |
InChI Key |
QZPOCNRXNVNMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CC5=NON=C5C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


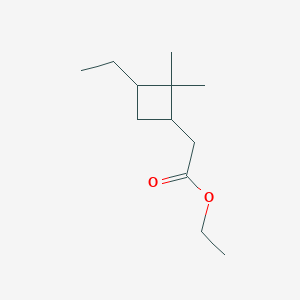

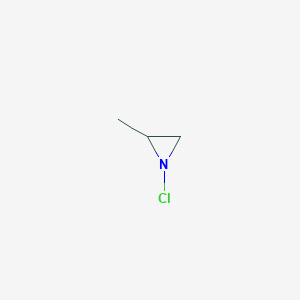
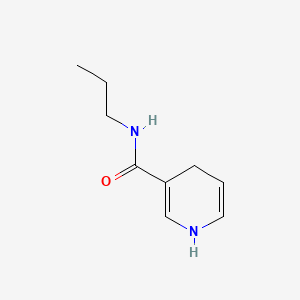
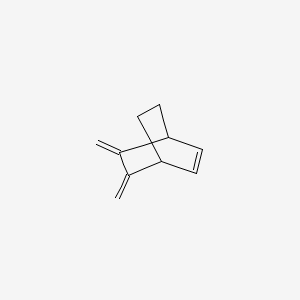
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
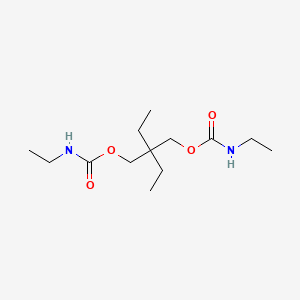
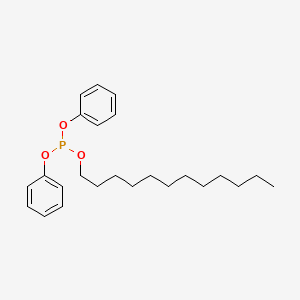
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
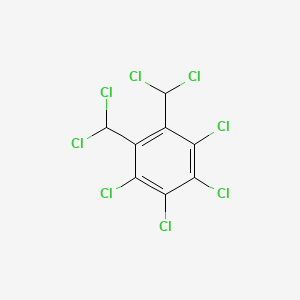
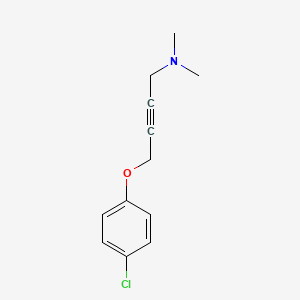
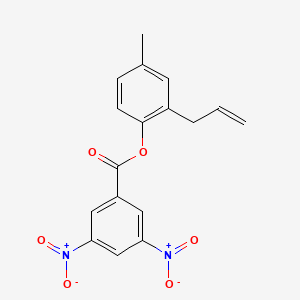
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
